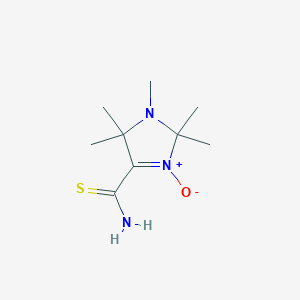![molecular formula C17H17FN2O2 B5850196 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide, also known as PF-06282999, is a chemical compound that has been extensively studied for its potential therapeutic uses. It belongs to the class of small molecule inhibitors that target the protein bromodomain and extra-terminal (BET) family. BET proteins are involved in gene transcription regulation, and their inhibition has shown promising results in various disease models.
Mecanismo De Acción
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide targets the protein bromodomain and extra-terminal (BET) family. BET proteins are involved in gene transcription regulation, and their inhibition has shown promising results in various disease models. 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide selectively binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the inhibition of gene transcription. This results in the downregulation of various genes involved in disease progression, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to have various biochemical and physiological effects. In cancer, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In cardiovascular diseases, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the development of atherosclerosis by reducing the expression of genes involved in lipid metabolism and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has several advantages and limitations for lab experiments. One of the advantages is its selectivity for BET proteins, which allows for specific targeting of disease-related genes. Another advantage is its potent inhibitory activity, which allows for the use of lower concentrations in experiments. However, one of the limitations is its low solubility, which can affect its bioavailability and limit its use in in vivo experiments. Another limitation is its potential off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of BET proteins. Another direction is the investigation of the role of BET proteins in various disease models, including neurodegenerative diseases and viral infections. Additionally, the combination of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide with other therapies, such as chemotherapy or immunotherapy, could lead to improved therapeutic efficacy. Finally, the development of better drug delivery systems could improve the bioavailability and efficacy of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide in vivo.
Métodos De Síntesis
The synthesis of 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-fluoroacetophenone from 4-fluorobenzaldehyde. This is followed by the reaction of 4-fluoroacetophenone with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine. The final step involves the reaction of the enamine with 4-fluorobenzoyl chloride to yield 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been studied extensively for its potential therapeutic uses. It has shown promising results in various disease models, including cancer, inflammation, and cardiovascular diseases. In cancer, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma. In inflammation, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the expression of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide has been shown to reduce the development of atherosclerosis.
Propiedades
IUPAC Name |
4-[[2-(4-fluorophenyl)acetyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-20(2)17(22)13-5-9-15(10-6-13)19-16(21)11-12-3-7-14(18)8-4-12/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAJTEJGWQYHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-{[(4-fluorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5850174.png)

![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)

![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)
